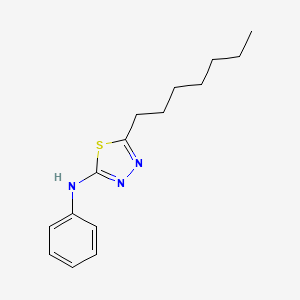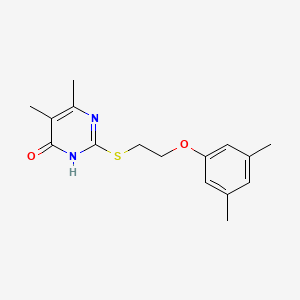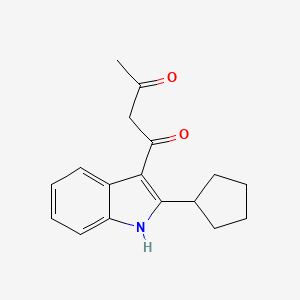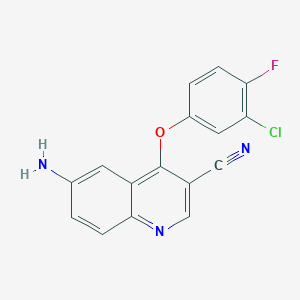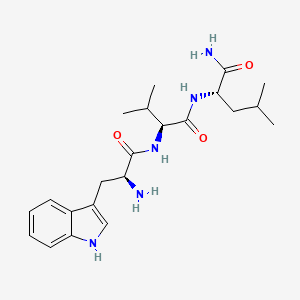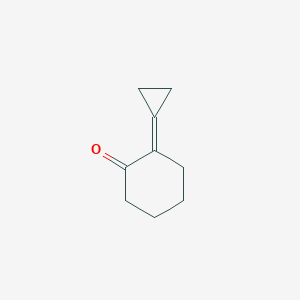
2-Cyclopropylidenecyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropylidenecyclohexanone is an organic compound characterized by a cyclohexanone ring with a cyclopropylidene substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylidenecyclohexanone typically involves the reaction of cyclohexanone with a cyclopropylidene precursor under specific conditions. One common method is the use of cyclopropylidene triphenylphosphorane as a reagent, which reacts with cyclohexanone in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of 2-Cyclopropylidenecyclohexanone may involve continuous flow processes to enhance yield and efficiency. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. detailed industrial methods are often proprietary and not widely disclosed.
化学反応の分析
Types of Reactions: 2-Cyclopropylidenecyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The cyclopropylidene group can participate in nucleophilic substitution reactions, leading to the formation of substituted cyclohexanones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like halides or amines in the presence of a suitable base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted cyclohexanones.
科学的研究の応用
2-Cyclopropylidenecyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Cyclopropylidenecyclohexanone involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, influencing cellular pathways and physiological responses.
類似化合物との比較
Cyclohexanone: A simpler analog without the cyclopropylidene group, commonly used as a solvent and intermediate in organic synthesis.
Cyclopropylidenecyclopentane: A structurally similar compound with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness: 2-Cyclopropylidenecyclohexanone is unique due to the presence of the cyclopropylidene group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other cyclohexanone derivatives and enhances its utility in various applications.
特性
CAS番号 |
89237-72-9 |
|---|---|
分子式 |
C9H12O |
分子量 |
136.19 g/mol |
IUPAC名 |
2-cyclopropylidenecyclohexan-1-one |
InChI |
InChI=1S/C9H12O/c10-9-4-2-1-3-8(9)7-5-6-7/h1-6H2 |
InChIキー |
BQWXZYGIZDOCDC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C(=C2CC2)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


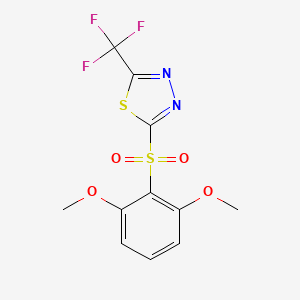
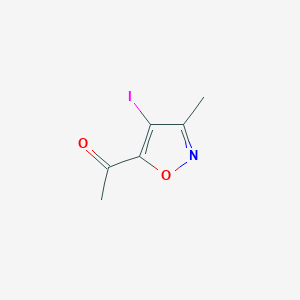
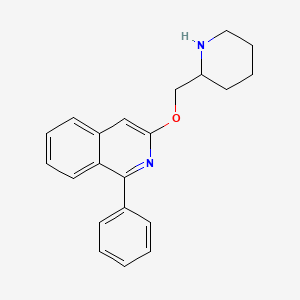
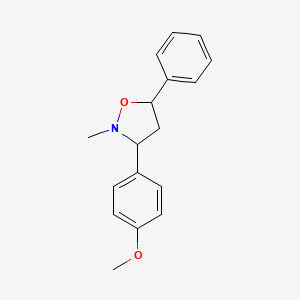
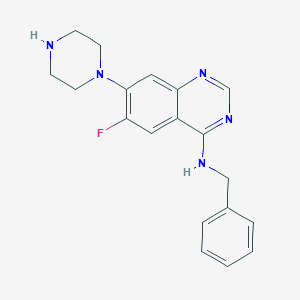

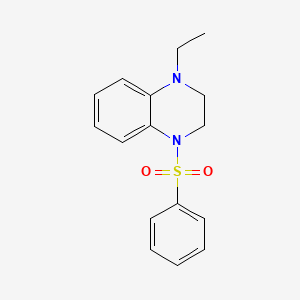
![4-Chloro-2-ethyl-5-[1-(4-methylphenyl)ethoxy]pyridazin-3(2H)-one](/img/structure/B15213707.png)
